Ethyl 3-(isopropyl(phenyl)amino)propanoate
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Overview
Description
Ethyl 3-(isopropyl(phenyl)amino)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features an ethyl ester group attached to a propanoate backbone, with an isopropyl(phenyl)amino substituent. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(isopropyl(phenyl)amino)propanoate typically involves the esterification of 3-(isopropyl(phenyl)amino)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(isopropyl(phenyl)amino)propanoic acid+ethanolH2SO4ethyl 3-(isopropyl(phenyl)amino)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(isopropyl(phenyl)amino)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(isopropyl(phenyl)amino)propanoic acid and ethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where the isopropyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 3-(isopropyl(phenyl)amino)propanoic acid and ethanol.
Reduction: 3-(isopropyl(phenyl)amino)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(isopropyl(phenyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 3-(isopropyl(phenyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(isopropyl(phenyl)amino)propanoic acid, which can then interact with enzymes or receptors in biological systems. The isopropyl(phenyl)amino moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(isopropyl(phenyl)amino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(methyl(phenyl)amino)propanoate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 3-(isopropyl(amino)propanoate: Lacks the phenyl group, which may affect its chemical properties and reactivity.
Ethyl 3-(isopropyl(phenyl)amino)butanoate: Has an additional carbon in the backbone, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H21NO2 |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
ethyl 3-(N-propan-2-ylanilino)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-4-17-14(16)10-11-15(12(2)3)13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3 |
InChI Key |
UHLKDWQKRZZPHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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